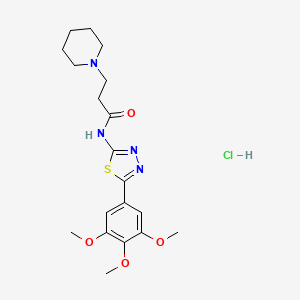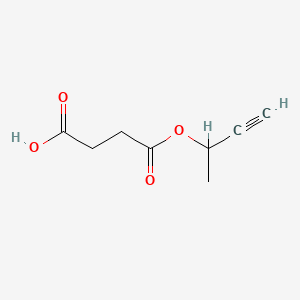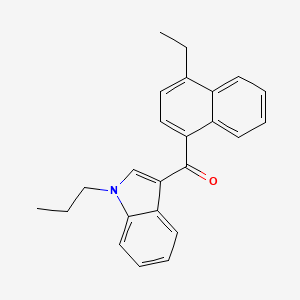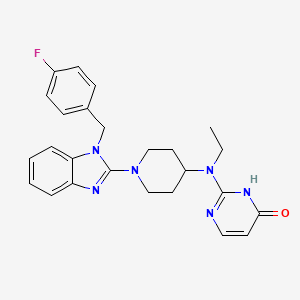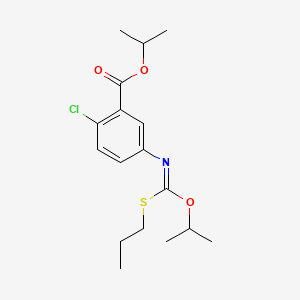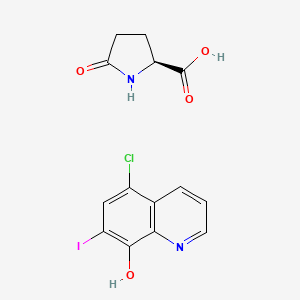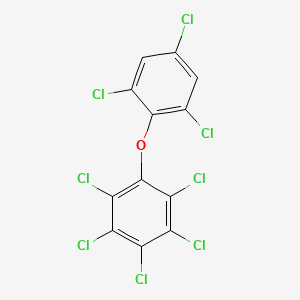
alpha,alpha,beta-Trimethylphenethylammonium (R-(R*,R*))-hydrogen tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha,alpha,beta-Trimethylphenethylammonium (R-(R*,R*))-hydrogen tartrate is a complex organic compound that belongs to the class of quaternary ammonium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure and properties make it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha,beta-Trimethylphenethylammonium (R-(R*,R*))-hydrogen tartrate typically involves the quaternization of a tertiary amine with an alkylating agent. The reaction conditions may include:
Solvent: Common solvents such as ethanol or methanol.
Temperature: Moderate temperatures ranging from 25°C to 50°C.
Catalysts: Catalysts like sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Analytical methods like NMR spectroscopy and mass spectrometry to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
Alpha,alpha,beta-Trimethylphenethylammonium (R-(R*,R*))-hydrogen tartrate can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate.
Reduction: Reaction with reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, hydroxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Alpha,alpha,beta-Trimethylphenethylammonium (R-(R*,R*))-hydrogen tartrate has various scientific research applications, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential role in cell signaling and membrane transport.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha,alpha,beta-Trimethylphenethylammonium (R-(R*,R*))-hydrogen tartrate involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Ion channels, receptors, and enzymes.
Pathways: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Alpha,alpha,beta-Trimethylphenethylammonium (R-(R*,R*))-hydrogen tartrate can be compared with other quaternary ammonium compounds, such as:
- Tetramethylammonium chloride
- Benzyltrimethylammonium chloride
Uniqueness
The unique structural features of this compound, such as its specific stereochemistry and functional groups, distinguish it from other similar compounds. These features may contribute to its distinct chemical reactivity and biological activity.
Properties
CAS No. |
2731-42-2 |
|---|---|
Molecular Formula |
C15H23NO6 |
Molecular Weight |
313.35 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;2-methyl-3-phenylbutan-2-amine |
InChI |
InChI=1S/C11H17N.C4H6O6/c1-9(11(2,3)12)10-7-5-4-6-8-10;5-1(3(7)8)2(6)4(9)10/h4-9H,12H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
QARISFYEQKFRIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C)(C)N.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


